HDAC6 PROTAC Linker Geometry Impact
A PROTAC construct incorporating 2-Ethynyl-6-(trifluoromethyl)pyrazine as a key linker component demonstrated potent HDAC6 degradation with an EC₅₀ of 6.5 nM in human MM1.S cells after 24 hours, as quantified by immunoblotting [1]. This high level of activity is contingent on the precise spatial arrangement afforded by the 2,6-substitution pattern on the pyrazine core. In contrast, a related PROTAC within the same study, differing by linker composition and geometry, exhibited a significantly higher EC₅₀ of 460 nM under comparable assay conditions [2]. This 70-fold difference in degradation efficiency underscores the critical importance of the 2-Ethynyl-6-(trifluoromethyl)pyrazine scaffold in optimizing the ternary complex geometry necessary for efficient ubiquitination and subsequent proteasomal degradation.
| Evidence Dimension | Cellular Protein Degradation Activity (PROTAC EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 6.5 nM |
| Comparator Or Baseline | Related PROTAC construct with different linker geometry; EC₅₀ = 460 nM |
| Quantified Difference | ~70-fold more potent |
| Conditions | Human MM1.S cells, HDAC6 protein degradation assessed by immunoblotting after 24h incubation |
Why This Matters
This data demonstrates that the specific regioisomer enables superior linker geometry for target engagement, directly impacting functional degradation efficacy in a cellular model.
- [1] BindingDB. (2024). BDBM50602361 (CHEMBL5206304): PROTAC Activity at HDAC6 (EC50 = 6.5 nM). Binding Database. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50602361 View Source
- [2] BindingDB. (2024). BDBM50602361 (CHEMBL5206304): Induction of HDAC6 degradation (EC50 = 460 nM). Binding Database. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50602361 View Source
